Ethyl 3-methyl-4-oxobutanoate
Overview
Description
Ethyl 3-methyl-4-oxobutanoate, also known as Ethyl 4-oxobutanoate, is an organic compound with the molecular formula C6H10O3 . It is a colorless oil with a pleasant fruity odor . It is highly soluble in water, ethanol, and other polar solvents .
Synthesis Analysis
The synthesis of Ethyl 3-methyl-4-oxobutanoate can be achieved through the alkylation of enolate ions . This involves the reaction of the nucleophilic enolate ion with an electrophilic alkyl halide in an S N 2 reaction, forming a new C−C bond and joining two smaller pieces into one larger molecule .Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-4-oxobutanoate is characterized by its molecular formula C6H10O3 . The average mass of the molecule is 130.142 Da and the monoisotopic mass is 130.062988 Da .Chemical Reactions Analysis
Ethyl 3-methyl-4-oxobutanoate exhibits reactivity as both an ester and a ketone . It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis
Ethyl 3-methyl-4-oxobutanoate is a colorless liquid with a pleasant fruity odor . It is highly soluble in water, ethanol, and other polar solvents . The average mass of the molecule is 130.142 Da and the monoisotopic mass is 130.062988 Da .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-methyl-4-oxobutanoate has been used in various synthesis and characterization studies. For instance, it has been involved in the synthesis of pyrazole derivatives through an annulation method, showcasing its utility in creating complex organic compounds (Naveen et al., 2021). Additionally, it's been employed in the synthesis of other compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, where it's characterized using NMR, mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016).
Isotopic Labelling in Proteins
In the field of protein studies, ethyl 3-methyl-4-oxobutanoate has been used in isotopic labeling. A synthetic route was developed to produce 2-hydroxy-2-ethyl-3-oxobutanoate for specific labeling of Ile methyl-γ(2) groups in proteins. This approach is significant for NMR studies of high molecular weight proteins, offering insights into protein structure and interactions (Ayala et al., 2012).
Growth Regulation in Plants
Ethyl 3-methyl-4-oxobutanoate derivatives have been tested for growth-regulating activity on plants like soybeans. These studies reveal the impact of such compounds on plant growth, biomass accumulation, and nitrogen-fixing capabilities, which are crucial for understanding plant physiology and potentially enhancing agricultural practices (Stanchev et al., 2010).
Antioxidant Properties
Investigations into the antioxidant properties of ethyl 3-methyl-4-oxobutanoate derivatives have been conducted. These studies are essential for understanding the potential of these compounds in combating oxidative stress, which is a factor in various diseases (Stanchev et al., 2009).
Biocatalysis and Asymmetric Reduction
The compound has been a subject in biocatalysis research, specifically in the asymmetric reduction of various esters. These studies are fundamental for the development of pharmaceuticals and fine chemicals, where the creation of enantiomerically pure compounds is crucial (Iwamoto et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 3-methyl-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUASUIMPCWSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514723 | |
Record name | Ethyl 3-methyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54998-57-1 | |
Record name | Ethyl 3-methyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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